Benzenesulfonyl chloride, 2-(phenylmethoxy)-

Description

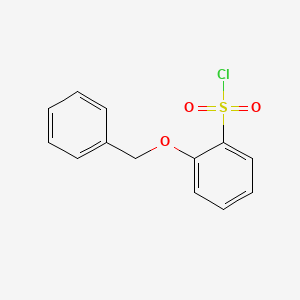

Benzenesulfonyl chloride, 2-(phenylmethoxy)-, is an aromatic sulfonyl chloride derivative with a benzyloxy (phenylmethoxy) substituent at the ortho position of the benzene ring. This compound is structurally characterized by the sulfonyl chloride (-SO₂Cl) functional group, which confers high reactivity toward nucleophiles, making it valuable in organic synthesis for forming sulfonamides, sulfonate esters, and other derivatives. The ortho-substituted benzyloxy group introduces steric hindrance and electronic effects that distinguish it from para-substituted analogs and other substituted benzenesulfonyl chlorides .

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c14-18(15,16)13-9-5-4-8-12(13)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBHXAPKYJTOJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620866 | |

| Record name | 2-(Benzyloxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89376-18-1 | |

| Record name | 2-(Benzyloxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Sulfonation of Benzyloxy-Substituted Benzene

Introducing the sulfonyl chloride group ortho to a pre-existing benzyloxy substituent is complicated by the ortho/para-directing nature of the benzyloxy group. Sulfonation of 2-benzyloxybenzene would preferentially occur at the para position, necessitating alternative strategies:

- Friedel-Crafts Sulfonation : While traditionally used for alkylation, modified conditions with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) could force sulfonation at the ortho position. For example, using excess ClSO₃H at low temperatures (-10°C to 0°C) may favor ortho substitution due to steric hindrance.

- Protection-Deprotection Strategies : Temporarily protecting the benzyloxy group with a removable directing group (e.g., trimethylsilyl) could alter regioselectivity. Subsequent sulfonation and deprotection might yield the desired product.

Thionyl Chloride-Mediated Conversion of Sulfonic Acids

Adapting the method from US4105692A , 2-(phenylmethoxy)benzenesulfonic acid can be converted to its sulfonyl chloride using thionyl chloride (SOCl₂) and a sulfonating agent like sulfuric acid:

Synthesis of 2-(Phenylmethoxy)Benzenesulfonic Acid :

Chlorination with Thionyl Chloride :

Alternative Synthetic Routes

Chlorosulfonation of 2-Benzyloxybenzene

Chlorosulfonic acid (ClSO₃H) introduces both sulfonic acid and chloride groups in one step. For 2-benzyloxybenzene:

$$

\text{C}6\text{H}5\text{OCH}2\text{C}6\text{H}5 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{OCH}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} + \text{SO}_3

$$

Challenges :

Phosphorus Oxychloride (POCl₃) Method

Reacting 2-(phenylmethoxy)benzenesulfonate salts with POCl₃ at reflux:

$$

\text{C}6\text{H}5\text{OCH}2\text{C}6\text{H}4\text{SO}3\text{Na} + \text{POCl}3 \rightarrow \text{C}6\text{H}5\text{OCH}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{NaPO}3 + \text{HCl}

$$

Advantages :

Comparative Analysis of Methods

Purification and Characterization

- Distillation : Vacuum distillation (150°C, -0.098 MPa) effectively isolates the sulfonyl chloride from unreacted acid and byproducts.

- Crystallization : Recrystallization from non-polar solvents (e.g., hexane) removes polymeric residues.

- Spectroscopic Confirmation :

- ¹H NMR : Aromatic protons adjacent to sulfonyl chloride appear downfield (δ 7.8–8.2 ppm).

- IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzenesulfonyl chloride, 2-(phenylmethoxy)- undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.

Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides.

Alcohols: Used in the formation of sulfonate esters.

Water: Used in hydrolysis reactions.

Major Products Formed:

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Benzenesulfonic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

Chemical Properties and Structure

Benzenesulfonyl chloride (CHClOS) is characterized by the presence of a sulfonyl chloride functional group attached to a phenylmethoxy moiety. This structure imparts unique reactivity that is exploited in various chemical transformations.

Organic Synthesis

Reagent in Sulfonylation Reactions

- Benzenesulfonyl chloride is commonly used as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and solubility.

- This compound has been employed in the synthesis of sulfonamides, which are crucial intermediates in drug development. For instance, it can react with amines to produce sulfonamides through nucleophilic substitution reactions .

Protecting Group

- The sulfonyl group serves as a protecting group for hydroxyl and amino functionalities during multi-step syntheses. This application is particularly valuable in complex organic syntheses where selective protection is required to avoid undesired reactions .

Pharmaceutical Applications

Synthesis of Bioactive Compounds

- Benzenesulfonyl chloride derivatives have been utilized in the synthesis of various pharmaceutical agents. For example, it has been involved in the preparation of selective estrogen receptor modulators (SERMs), which are important in treating hormone-related conditions .

- The compound also plays a role in synthesizing other biologically active compounds, including those targeting specific enzymes or receptors relevant to disease states .

Case Study: Development of Anticancer Agents

- Research has demonstrated that benzenesulfonyl chloride can be used to synthesize compounds with anticancer properties. By modifying the phenylmethoxy group or introducing additional functional groups, researchers have developed new candidates for cancer therapy .

Material Science

Polymer Chemistry

- In material science, benzenesulfonyl chloride is used as an intermediate in the production of polymers and resins. Its ability to react with various monomers allows for the development of new materials with tailored properties .

Data Table: Summary of Applications

Mechanism of Action

Mechanism: Benzenesulfonyl chloride, 2-(phenylmethoxy)- exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

4-(Benzyloxy)benzenesulfonyl Chloride (para-substituted):

- The para-substituted isomer lacks steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions compared to the ortho analog.

- Higher solubility in polar solvents due to symmetrical charge distribution .

- Used in synthesizing sulfonamide derivatives for pharmaceutical applications .

2-(Phenylmethoxy)benzenesulfonyl Chloride (ortho-substituted):

Substituent Effects: Electronic and Steric Comparisons

Key Observations:

Biological Activity

Benzenesulfonyl chloride, 2-(phenylmethoxy)- is a compound that has garnered attention in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzenesulfonyl Chloride

Benzenesulfonyl chloride, 2-(phenylmethoxy)- is a sulfonamide derivative known for its utility in synthesizing biologically active compounds. Its structure features a benzenesulfonyl group attached to a phenylmethoxy moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of benzenesulfonyl chloride derivatives often relates to their ability to interact with specific biological targets. For example, some derivatives have been identified as nonsteroidal progesterone receptor (PR) antagonists, which are significant in treating conditions like endometriosis and breast cancer. The benzenesulfonamide scaffold has shown promise in this regard due to its ability to inhibit PR activity effectively .

Structure-Activity Relationships (SAR)

Understanding the SAR of benzenesulfonyl derivatives is crucial for optimizing their biological activity. Research indicates that modifications on the phenoxy group can significantly influence the potency of these compounds as PR antagonists. For instance:

- 3-Trifluoromethyl derivative exhibited the highest binding affinity for PR with an IC50 value of 0.17 μM.

- N-(4-phenoxyphenyl)benzenesulfonamide derivatives demonstrated a range of activities depending on substituents, highlighting the importance of structural variations in enhancing biological efficacy .

Case Studies and Research Findings

Several studies have explored the biological effects of benzenesulfonyl chloride and its derivatives:

- Inhibition of Anion Exchanger SLC26A3 :

- Development of PR Antagonists :

- Fragment-Based Drug Design :

Data Tables

The following table summarizes key findings related to the IC50 values and activities of various benzenesulfonyl derivatives:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 3-Trifluoromethyl derivative | Structure | 0.17 | Potent PR antagonist |

| N-(4-phenoxyphenyl)benzenesulfonamide | Structure | 0.79 | Moderate PR antagonist |

| 4-Arylsulfonamides | Structure | 3.47 | Moderate inhibition of SLC26A3 |

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-(phenylmethoxy)benzenesulfonyl chloride?

- Methodology : A common approach involves reacting benzenesulfonic acid derivatives with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) under anhydrous conditions. For example, benzenesulfonic acid reacts with PCl₅ in carbon tetrachloride at reflux, followed by distillation under reduced pressure (145–150°C/45 mmHg) to isolate the product . Alternative routes include chlorination of benzaldehyde derivatives or Friedel-Crafts reactions using carbonyl chloride .

- Critical Considerations : Ensure moisture-free environments to prevent hydrolysis. Post-reaction purification via fractional distillation or recrystallization is essential to achieve >95% purity.

Q. What safety protocols are critical when handling 2-(phenylmethoxy)benzenesulfonyl chloride?

- Handling Guidelines :

- PPE : Wear chemical-resistant gloves (nitrile or neoprene), goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do substituents on the benzenesulfonyl chloride core influence reaction kinetics and product yields?

- Experimental Design : Compare derivatives with electron-donating (e.g., -OMe, -tBu) and electron-withdrawing (e.g., -NO₂, -CF₃) groups. For example, para-methoxy substituents increase sulfonyloxylation yields to 78%, while nitro groups destabilize intermediates, leading to no isolable products .

- Mechanistic Insight : Electron-donating groups stabilize transition states via resonance, enhancing reactivity. Steric effects are minimal, as shown by high yields (e.g., 95%) with bulky 2,4,6-triisopropyl substituents .

Q. What analytical techniques are recommended for characterizing sulfonamide derivatives synthesized from this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide bond formation and substituent positions.

- Mass Spectrometry (GC-MS or LC-MS) : Validate molecular weights and fragmentation patterns .

- Solvolysis Studies : Monitor reaction rates in solvents like fluoroalcohols or aqueous DMF using conductivity measurements to assess hydrolysis stability .

Q. How can researchers resolve contradictions in reported reaction yields across different benzenesulfonyl chloride derivatives?

- Data Analysis Framework :

Control Variables : Standardize solvent systems (e.g., THF with Et₃N as a base) and temperature .

Mechanistic Probes : Use kinetic isotope effects or DFT calculations to identify rate-limiting steps.

Cross-Validation : Compare results with structurally analogous compounds (e.g., toluenesulfonyl chloride) to isolate substituent effects .

- Case Study : Benzenesulfonyl chloride shows 23% yield in sulfonyloxylation, but para-tBu substitution boosts it to 62%, suggesting electronic modulation is key .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., solvent-dependent reactivity), replicate experiments under identical conditions and validate with orthogonal techniques (e.g., IR spectroscopy for functional group tracking).

- Safety vs. Reactivity Trade-offs : While electron-rich derivatives improve yields, they may increase volatility or toxicity. Conduct hazard assessments (e.g., GHS classification) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.